An In-Depth Technical Guide to 4-methyl-2-benzofuran-1(3H)-one (CAS 2211-83-8)
An In-Depth Technical Guide to 4-methyl-2-benzofuran-1(3H)-one (CAS 2211-83-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-methyl-2-benzofuran-1(3H)-one (also known as 4-methylphthalide), a heterocyclic compound with potential applications in medicinal chemistry and drug development. This document delves into the chemical identity, physicochemical properties, synthesis methodologies, spectroscopic characterization, chemical reactivity, and the known biological context of this molecule. The information is curated to support researchers in understanding and utilizing this compound as a building block in the design and synthesis of novel therapeutic agents.
Introduction: The Benzofuranone Scaffold in Drug Discovery
Benzofuranone derivatives are a significant class of oxygen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with diverse and potent biological activities.[1][2] The inherent structural features of the benzofuranone scaffold, including its aromaticity, planarity, and the presence of a reactive lactone moiety, make it a "privileged scaffold" in medicinal chemistry. These compounds have been reported to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The strategic substitution on the benzofuranone core allows for the fine-tuning of physicochemical and pharmacokinetic properties, making it an attractive starting point for the development of new drug candidates. This guide focuses specifically on the 4-methyl substituted derivative, 4-methyl-2-benzofuran-1(3H)-one, providing a detailed technical resource for its scientific exploration.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4-methyl-2-benzofuran-1(3H)-one is fundamental for its application in synthetic chemistry and drug design. These properties influence its solubility, reactivity, and potential for formulation.
| Property | Value | Source |
| CAS Number | 2211-83-8 | [5] |
| Molecular Formula | C₉H₈O₂ | [5] |
| Molecular Weight | 148.16 g/mol | [5] |
| IUPAC Name | 4-methyl-2-benzofuran-1(3H)-one | [5] |
| Synonyms | 4-methylphthalide, 1(3H)-Isobenzofuranone, 4-methyl- | [5] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | [4] |
| XLogP3-AA | 1.7 | [5] |
Synthesis of 4-methyl-2-benzofuran-1(3H)-one
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 4-methyl-2-benzofuran-1(3H)-one.
General Experimental Protocol (Hypothetical):
-
Step 1: Dissolution. 3-Methylphthalic anhydride (1.0 eq) is dissolved in a suitable solvent, such as anhydrous tetrahydrofuran (THF) or ethanol, under an inert atmosphere (e.g., nitrogen or argon).
-
Step 2: Reduction. A reducing agent, such as sodium borohydride (NaBH₄) (2.0-3.0 eq), is added portion-wise to the stirred solution at a controlled temperature, typically 0 °C to room temperature. Alternatively, a Clemmensen or Wolff-Kishner reduction of a related keto-acid precursor could be envisioned.
-
Step 3: Quenching and Work-up. After the reaction is complete (monitored by Thin Layer Chromatography), the reaction is carefully quenched with a dilute acid (e.g., 1 M HCl) to neutralize the excess reducing agent. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
Step 4: Purification. The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure 4-methyl-2-benzofuran-1(3H)-one.
Note: This is a generalized protocol. The optimal reaction conditions, including the choice of reducing agent, solvent, temperature, and reaction time, would need to be determined experimentally.
Spectroscopic Characterization
The structural elucidation of 4-methyl-2-benzofuran-1(3H)-one relies on a combination of spectroscopic techniques. While a complete, published dataset for this specific molecule is not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[8][9][10]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the lactone ring, and the methyl group protons.
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Aromatic Protons (3H): These protons on the benzene ring would likely appear as a multiplet in the range of δ 7.0-8.0 ppm. The specific splitting pattern will depend on the coupling between the adjacent protons.
-
Methylene Protons (-CH₂-) (2H): The two protons on the carbon adjacent to the oxygen in the lactone ring are expected to appear as a singlet around δ 5.0-5.5 ppm.
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Methyl Protons (-CH₃) (3H): The methyl group protons should give a sharp singlet at a more upfield region, likely around δ 2.2-2.6 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
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Carbonyl Carbon (C=O): The lactone carbonyl carbon is expected to have a chemical shift in the downfield region, typically around δ 170-175 ppm.
-
Aromatic Carbons (6C): The six carbons of the benzene ring will show signals in the aromatic region, approximately δ 120-150 ppm. The carbon bearing the methyl group and the carbons of the fused ring system will have distinct chemical shifts.
-
Methylene Carbon (-CH₂-): The methylene carbon of the lactone ring is anticipated to resonate around δ 70-75 ppm.
-
Methyl Carbon (-CH₃): The methyl carbon will appear in the upfield region of the spectrum, typically around δ 15-20 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound, which is approximately 148.16.[5]
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Fragmentation Pattern: Common fragmentation pathways for phthalide-type structures may involve the loss of CO (m/z 28) or other small neutral molecules, leading to characteristic fragment ions.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups.
-
Carbonyl Stretch (C=O): A strong absorption band characteristic of a lactone carbonyl group is expected in the region of 1750-1780 cm⁻¹.
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Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region will indicate the presence of the aromatic ring.
-
C-O Stretch: A C-O stretching vibration for the ester linkage is expected in the range of 1000-1300 cm⁻¹.
-
C-H Stretch: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will be observed just below 3000 cm⁻¹.
Chemical Reactivity and Potential for Derivatization
The reactivity of 4-methyl-2-benzofuran-1(3H)-one is primarily dictated by the lactone ring and the aromatic system. Understanding its reactivity is crucial for its use as a synthetic intermediate in drug development.
Caption: Key reactivity sites of 4-methyl-2-benzofuran-1(3H)-one.
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Nucleophilic Acyl Substitution: The carbonyl carbon of the lactone is electrophilic and susceptible to attack by nucleophiles. This can lead to ring-opening reactions, providing access to a variety of substituted 2-hydroxymethyl-3-methylbenzoic acid derivatives. These derivatives can then be further modified to generate diverse chemical entities.
-
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution will be directed by the existing methyl and lactone ring substituents.
-
Reduction: The lactone can be reduced to the corresponding diol (2-(hydroxymethyl)-3-methylphenyl)methanol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This diol can serve as a precursor for other classes of compounds.
Biological Context and Therapeutic Potential
While specific biological studies on 4-methyl-2-benzofuran-1(3H)-one are limited in the public domain, the broader class of benzofuranones and phthalides has been extensively investigated for their therapeutic potential.[11][12] Derivatives of these scaffolds have demonstrated a wide array of biological activities, suggesting that 4-methyl-2-benzofuran-1(3H)-one could serve as a valuable starting point for the development of new therapeutic agents.
Potential Therapeutic Areas for Derivatives:
-
Anticancer Activity: Many benzofuranone derivatives have shown potent cytotoxic effects against various cancer cell lines.[1][3]
-
Anti-inflammatory Effects: The benzofuranone core is present in several compounds with anti-inflammatory properties.
-
Antimicrobial and Antifungal Activity: The scaffold has been utilized in the design of novel antimicrobial and antifungal agents.[3]
-
Neurological Disorders: Some phthalides have been investigated for their neuroprotective effects.
The 4-methyl substitution on the aromatic ring can influence the molecule's lipophilicity and its interaction with biological targets, potentially leading to unique pharmacological profiles compared to the unsubstituted parent compound. Further biological evaluation of 4-methyl-2-benzofuran-1(3H)-one and its derivatives is warranted to explore its therapeutic potential.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-methyl-2-benzofuran-1(3H)-one. Based on the safety data for related benzofuran compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes.
Conclusion
4-methyl-2-benzofuran-1(3H)-one is a versatile heterocyclic compound with a promising scaffold for applications in medicinal chemistry. This technical guide has provided a comprehensive overview of its chemical and physical properties, plausible synthetic routes, expected spectroscopic characteristics, and potential for chemical modification. While specific biological data on this particular molecule is sparse, the well-documented activities of the broader benzofuranone and phthalide families highlight its potential as a valuable building block for the discovery of new therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of 4-methyl-2-benzofuran-1(3H)-one is encouraged to fully unlock its potential in drug development.
References
-
PubChem. 4-methyl-2-benzofuran-1(3H)-one. National Center for Biotechnology Information. [Link]
-
Beaudry Research Group, Oregon State University. Regioselective Synthesis of Benzofuranones and Benzofurans. [Link]
-
ResearchGate. FT-IR spectrum for compound 4A. [Link]
-
MDPI. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link]
-
Organic Chemistry Portal. Benzofuran synthesis. [Link]
-
PubChem. 4-Amino-3-methyl-1,3-dihydro-2-benzofuran-1-one. National Center for Biotechnology Information. [Link]
-
ResearchGate. (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. [Link]
-
PubMed Central. Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]
- Google Patents. US4560773A - Process for preparing substituted phthalic anhydrides.
-
PubMed. Synthesis and biological evaluation of new 4β-anilino-4'-O-demethyl-4-desoxypodophyllotoxin derivatives as potential antitumor agents. [Link]
-
MDPI. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link]
-
National Institute of Standards and Technology. Benzofuran. [Link]
- Google Patents.
-
The Royal Society of Chemistry. Supporting Information - Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. [Link]
-
ResearchGate. (PDF) Synthesis of Novel Heterocyclic Compounds Containing Benzofuran Moiety. [Link]
-
American Chemical Society. Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne ve. [Link]
-
ResearchGate. Synthesis, spectroscopic characterization, electronic and optical studies of (2Z)-5,6-dimethyl-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one. [Link]
-
ResearchGate. Figure S5.14. 13 C NMR spectrum of... | Download Scientific Diagram. [Link]
-
ScienceOpen. Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]
-
ChemSynthesis. 3-methylene-benzofuran-2-one. [Link]
-
Organic Syntheses Procedure. via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. [Link]
- Google Patents.
-
MDPI. Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
National Institute of Standards and Technology. Benzofuran- 2(3h)-one, 3-allyl-3-phenyl-,. [Link]
-
PubChem. (4-Hydroxy-3,5-Dimethylphenyl)(2-Methyl-1-Benzofuran-3-Yl)methanone. National Center for Biotechnology Information. [Link]
-
National Institute of Standards and Technology. 1H-Cycloprop[e]azulen-4-ol, decahydro-1,1,4,7-tetramethyl-, [1aR-(1aα,4β,4aβ,7α,7aβ,7bα)]-. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and preliminary in vitro biological evaluation of 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, a 4-mercaptophenol derivative designed as a novel bifunctional antimelanoma agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 4. 용매 혼용성 표 [sigmaaldrich.com]
- 5. 4-methyl-2-benzofuran-1(3H)-one | C9H8O2 | CID 638755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. SU1373320A3 - Method of producing 4-methylphthalic anhydride - Google Patents [patents.google.com]
- 7. US4560773A - Process for preparing substituted phthalic anhydrides - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Biological and Toxicological Evaluation of N-(4methyl-phenyl)-4-methylphthalimide on Bone Cancer in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
